molecular formula C10H4Br2N2O4 B10954129 1-(2,6-dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione

1-(2,6-dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B10954129
M. Wt: 375.96 g/mol
InChI Key: MTDNRRKQQROOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of bromine, nitro, and pyrrole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the bromination and nitration of phenyl derivatives followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly changing the compound’s characteristics.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2,6-dibromo-4-aminophenyl)-1H-pyrrole-2,5-dione, while substitution of bromine atoms can produce various derivatives with different functional groups.

Scientific Research Applications

1-(2,6-Dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-nitroaniline: Shares similar functional groups but lacks the pyrrole ring.

    2,6-Dibromo-4-nitrophenol: Contains a phenol group instead of the pyrrole ring.

    2,6-Dibromo-4-nitrobenzoic acid: Features a carboxylic acid group in place of the pyrrole ring.

Uniqueness

1-(2,6-Dibromo-4-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H4Br2N2O4

Molecular Weight

375.96 g/mol

IUPAC Name

1-(2,6-dibromo-4-nitrophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H4Br2N2O4/c11-6-3-5(14(17)18)4-7(12)10(6)13-8(15)1-2-9(13)16/h1-4H

InChI Key

MTDNRRKQQROOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.